1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL
Overview
Description
1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butyn-2-ol moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as travoprost , have been found to target the prostanoid receptor, which plays a crucial role in reducing intraocular pressure .
Mode of Action
Based on the structural similarity to travoprost , it may interact with its targets and induce changes that lead to a reduction in intraocular pressure .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to intraocular pressure regulation .
Pharmacokinetics
It’s worth noting that the trifluoromethyl group in the compound could potentially enhance its metabolic stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL typically involves the reaction of 3-trifluoromethylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-one.
Reduction: Formation of 1-(3-Trifluoromethylphenoxy)-3-butene-2-OL or 1-(3-Trifluoromethylphenoxy)-3-butane-2-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Trifluoromethylphenoxy)-2-propanol
- 1-(3-Trifluoromethylphenoxy)-2-butanol
- 1-(3-Trifluoromethylphenoxy)-3-butene-2-OL
Uniqueness
1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL is unique due to the presence of both a trifluoromethyl group and an alkyne moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h1,3-6,9,15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWHACCQYXGLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(COC1=CC=CC(=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457631 | |
Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88462-65-1 | |
Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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